4-tert-butyl-N-[4'-(4-tert-butylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O4S2/c1-31(2,3)25-11-19-29(20-12-25)39(35,36)33-27-15-7-23(8-16-27)24-9-17-28(18-10-24)34-40(37,38)30-21-13-26(14-22-30)32(4,5)6/h7-22,33-34H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZKPLEJYUBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4’-(4-tert-butylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-tert-butylbenzenesulfonamide and 4-tert-butylbiphenyl. These intermediates are then subjected to sulfonation and coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4’-(4-tert-butylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-tert-butyl-N-[4’-(4-tert-butylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4’-(4-tert-butylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
*Estimated using fragment-based methods. †Calculated based on formula. ‡Predicted via ChemDraw.
Key Observations:
- Lipophilicity: The target compound’s dual tert-butyl groups confer higher logP than ARC76 (tetrazole enhances hydrophilicity) and thiazole-containing analogs.
- Bioactivity: Biphenyl sulfonamides (e.g., bosentan analogs) target GPCRs like endothelin receptors, whereas indazole-tetrazole derivatives (ARC76) block angiotensin II receptors. The target’s lack of ionizable groups (e.g., tetrazole) may limit solubility but improve membrane permeability.
Solubility and Pharmacokinetics
- Solubility: Thiazole- and tetrazole-containing analogs () show improved aqueous solubility (>50 µM) due to polar heterocycles. The target compound’s tert-butyl groups likely reduce solubility (<10 µM), necessitating formulation strategies like micronization.
Biological Activity
4-tert-butyl-N-[4'-(4-tert-butylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, has been studied for various pharmacological effects, particularly in the context of cancer research and anti-inflammatory applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 396.54 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.54 g/mol |
| Physical State | Solid |
| Melting Point | Not specified |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
For instance, a study published in the Journal of Medicinal Chemistry highlighted that sulfonamide derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Sulfonamides are known to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. In vitro studies have demonstrated that these compounds can significantly reduce the levels of TNF-alpha and IL-6 in stimulated macrophages .
Case Studies
Case Study 1: Anticancer Activity
In a controlled experiment, a derivative of this compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed a dose-dependent inhibition of cell viability with IC50 values of 15 µM and 20 µM respectively.
Case Study 2: Anti-inflammatory Response
Another study evaluated the anti-inflammatory potential of this compound in a murine model of acute inflammation. Administration of the compound resulted in a significant reduction in paw edema compared to the control group, indicating its efficacy as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
